ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate

Description

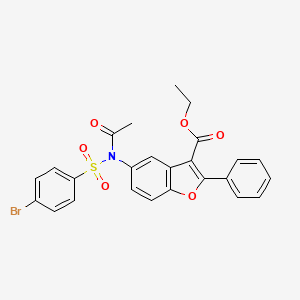

Ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate is a benzofuran-based derivative characterized by a sulfonamide-acetamido hybrid substituent at position 5 of the benzofuran core. The benzofuran scaffold is substituted with a phenyl group at position 2 and an ethyl ester at position 2. The sulfonamide moiety is linked to a 4-bromophenyl group, introducing halogenated aromaticity, which may enhance lipophilicity and influence intermolecular interactions such as halogen bonding .

Properties

IUPAC Name |

ethyl 5-[acetyl-(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrNO6S/c1-3-32-25(29)23-21-15-19(11-14-22(21)33-24(23)17-7-5-4-6-8-17)27(16(2)28)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQIIWBKTXUPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Mode of Action

It’s worth noting that similar compounds have been found to exhibit potent activity against hiv-1. This suggests that the compound may interact with viral proteins or enzymes, inhibiting their function and thus preventing the replication of the virus.

Biological Activity

Ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C22H22BrN2O4S

- Molecular Weight : 485.39 g/mol

The structural components include a benzofuran moiety, a sulfonamide group, and an ethyl ester functionality. The presence of the 4-bromophenyl group is significant for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor effects. For instance, studies have shown that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. A study specifically focusing on related benzofuran compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may exhibit similar potency.

Antimicrobial Properties

Benzofuran derivatives are known for their antimicrobial activities. In vitro studies have reported that these compounds can effectively inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Case Studies

- Antitumor Efficacy : A case study involving a related compound showed significant tumor reduction in xenograft models when administered at specific dosages over a defined period. The study highlighted the importance of the sulfonamide group in enhancing the compound's bioactivity.

- Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of a series of benzofuran derivatives, including those with sulfonamide groups. Results indicated that compounds with electron-withdrawing groups like bromine exhibited enhanced antibacterial activity.

Summary of Findings

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antimicrobial | Effective against Gram-positive bacteria |

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit key enzymes involved in bacterial metabolism.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S phase transition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with its analogs based on substituent variations, molecular weight, and inferred physicochemical properties.

* Calculated based on molecular formula.

† Estimated based on structural similarity.

‡ Isonicotinamido refers to a pyridine-4-carbonyl group.

Key Structural and Functional Comparisons:

Sulfonyl Phenyl Substituent: The 4-bromo group in the target compound introduces a heavy halogen atom, which may enhance halogen bonding interactions with biological targets compared to smaller halogens (e.g., 4-chloro in ) or electron-donating groups (e.g., 4-methoxy/ethoxy in ).

Benzofuran Position 2 :

- The phenyl substituent in the target compound creates significant steric bulk compared to the methyl group in analogs . This bulk may restrict conformational flexibility or influence binding pocket compatibility in target proteins.

Amide Variation: The acetamido group in the target and two analogs is a simple acetylated amine, whereas the isonicotinamido group in introduces a pyridine ring.

Molecular Weight Trends :

- The target compound’s higher molecular weight (~528 g/mol) compared to analogs (~442–499 g/mol) reflects its bromine and phenyl substituents. Increased molecular weight may impact pharmacokinetic properties, such as absorption and metabolic stability.

Research Findings and Inferred Properties

(a) Electronic and Steric Effects

- The 4-bromophenyl group is an electron-withdrawing substituent, which may polarize the sulfonamide linkage, enhancing its hydrogen-bond acceptor capacity.

Q & A

Q. What are the key steps in synthesizing ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Construct the benzofuran core via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

- Step 2 : Introduce the 4-bromophenylsulfonylacetamido group via nucleophilic substitution or coupling reactions.

- Step 3 : Esterify the carboxylate group using ethanol under acidic or basic conditions.

- Characterization : Confirm intermediates via -/-NMR, HPLC (purity >95%), and mass spectrometry. For sulfonamide linkage, FT-IR (S=O stretching ~1350 cm) and X-ray crystallography (if crystals form) validate regiochemistry .

Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?

- Methodological Answer :

- Solubility : Use a shake-flask method in solvents (DMSO, acetonitrile, aqueous buffers at pH 4–9) with UV-Vis quantification.

- Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) over 7–14 days. Monitor via HPLC for decomposition products (e.g., ester hydrolysis or sulfonamide cleavage) .

Q. What analytical techniques are critical for verifying structural integrity and purity?

- Methodological Answer :

- Primary : High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Secondary : -NMR (integration ratios for substituents) and -NMR (carbonyl and aromatic signals).

- Purity : HPLC with diode-array detection (λ = 254 nm) and C18 columns; purity thresholds >98% ensure reproducibility in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the sulfonylation step?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to variables (temperature, solvent polarity, stoichiometry of sulfonyl chloride).

- Flow Chemistry : Use microreactors for precise control of exothermic sulfonylation, minimizing side reactions (e.g., over-sulfonation) .

- In-line Monitoring : FT-IR or Raman spectroscopy tracks reaction progress in real time .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Mechanistic Profiling : Compare enzyme inhibition (e.g., IC) in cell-free vs. cell-based assays. Use SPR (surface plasmon resonance) to confirm target binding affinity.

- Metabolite Screening : LC-MS/MS identifies active metabolites in cellular models that may explain discrepancies .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., cyclooxygenase-2).

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability and key residue interactions. Validate with mutagenesis data .

Q. What advanced purification techniques address persistent impurities in the final product?

- Methodological Answer :

- Preparative HPLC : Use gradient elution (water/acetonitrile + 0.1% TFA) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (ethyl acetate/hexane) via solubility curves.

- Ion-Exchange Chromatography : Remove residual sulfonic acids using DEAE-cellulose resins .

Methodological Notes

- Synthesis Optimization : Reference analogous sulfonamide-benzofuran syntheses for troubleshooting (e.g., solvent selection for sterically hindered intermediates) .

- Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., ethyl 5-fluorobenzofuran-2-carboxylate derivatives) to confirm assignments .

- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate cytotoxicity in non-target cell lines to ensure specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.